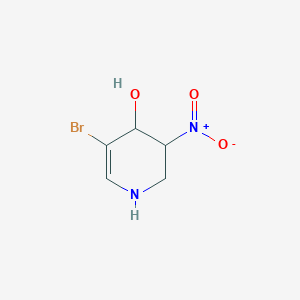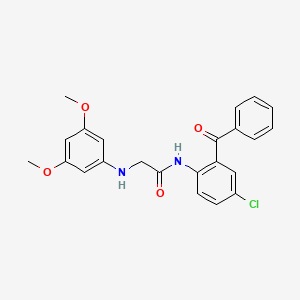![molecular formula C24H23ClN2OS B10871448 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10871448.png)
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a methyl group, and a thienyl group attached to an indole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Incorporation of the Thienyl Group: The thienyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienylboronic acid with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.
Analyse Chemischer Reaktionen
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the indole core or the thienyl group is oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the compound to reduce the carbonyl group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be substituted with other functional groups. Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules. Common reagents include boronic acids and palladium catalysts.
Wissenschaftliche Forschungsanwendungen
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties. It is explored for its potential use in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1H-indole-2-carboxamide: This compound lacks the ethyl and thienyl groups, making it less complex and potentially less active in certain biological assays.
5-Ethyl-1-methyl-1H-indole-2-carboxamide: This compound lacks the chlorophenyl and thienyl groups, which may result in different chemical and biological properties.
N-[2-(2-Thienyl)ethyl]-1H-indole-2-carboxamide: This compound lacks the chlorophenyl and ethyl groups, which may affect its overall activity and stability.
The unique combination of functional groups in 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-N-[2-(2-THIENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H23ClN2OS |
|---|---|
Molekulargewicht |
423.0 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(2-thiophen-2-ylethyl)indole-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2OS/c1-3-16-6-11-21-20(15-16)22(17-7-9-18(25)10-8-17)23(27(21)2)24(28)26-13-12-19-5-4-14-29-19/h4-11,14-15H,3,12-13H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
ALGTWMULYKGEGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CS4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871366.png)
![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B10871371.png)
![N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10871375.png)


![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10871383.png)
![(E)-1-(4-methoxyphenyl)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine](/img/structure/B10871391.png)
![N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide](/img/structure/B10871402.png)
![7-(4-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10871408.png)

![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871426.png)
![2-(2-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10871427.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871435.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10871436.png)
